molecular formula C18H21F3N6O B12230808 4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12230808
M. Wt: 394.4 g/mol
InChI Key: JTYCBBDWYCVXPR-UHFFFAOYSA-N
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Description

4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring This structure is linked to a pyrimidine ring, which is finally attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Trifluoromethylpyridine Intermediate: This step involves the introduction of a trifluoromethyl group to a pyridine ring. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Pyrimidine Ring Formation: The pyrimidine ring is typically synthesized through condensation reactions involving appropriate amidines and nitriles.

    Morpholine Ring Attachment: Finally, the morpholine ring is attached to the pyrimidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Research: The compound serves as a lead compound in the development of new drugs.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and pyrimidine rings facilitate binding to specific receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)benzene: Similar structure but with a benzene ring instead of a morpholine ring.

    4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 4-(2-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine imparts unique chemical and biological properties, such as increased solubility and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H21F3N6O

Molecular Weight

394.4 g/mol

IUPAC Name

4-[2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-1-3-22-16(13-14)25-5-7-27(8-6-25)17-23-4-2-15(24-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2

InChI Key

JTYCBBDWYCVXPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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